Ethyl 2-({[(4-fluorobenzoyl)amino]carbothioyl}amino)-5,6-dihydro-4H-cyclopenta[B]thiophene-3-carboxylate
Description
Ethyl 2-({[(4-fluorobenzoyl)amino]carbothioyl}amino)-5,6-dihydro-4H-cyclopenta[B]thiophene-3-carboxylate is a thiophene-based derivative featuring a cyclopenta[b]thiophene core substituted with a fluorobenzoylthiourea moiety and an ethyl ester group. The 4-fluorobenzoyl group enhances lipophilicity and may influence binding affinity in biological systems, while the thiourea bridge introduces hydrogen-bonding capabilities critical for molecular interactions .
Properties
Molecular Formula |
C18H17FN2O3S2 |
|---|---|
Molecular Weight |
392.5 g/mol |
IUPAC Name |
ethyl 2-[(4-fluorobenzoyl)carbamothioylamino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate |
InChI |
InChI=1S/C18H17FN2O3S2/c1-2-24-17(23)14-12-4-3-5-13(12)26-16(14)21-18(25)20-15(22)10-6-8-11(19)9-7-10/h6-9H,2-5H2,1H3,(H2,20,21,22,25) |
InChI Key |
ICUYTHJBNYOJRK-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(SC2=C1CCC2)NC(=S)NC(=O)C3=CC=C(C=C3)F |
Origin of Product |
United States |
Preparation Methods
Reaction Mechanism and Conditions
-
Reactants : Cyclopentanone (0.1 mol), ethyl cyanoacetate (0.1 mol), sulfur (0.1 mol), and morpholine (0.12 mol) in ethanol.
-
Conditions : Stirring at 30°C for 8 hours, followed by reflux for 3 hours.
-
Product : Ethyl 2-amino-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate (yield: 85–90%).
The reaction proceeds via a three-component mechanism:
Optimization and Characterization
-
Yield Improvements : Increasing the sulfur molar ratio to 1.2 equivalents enhances cyclization efficiency.
-
Spectroscopic Data :
Introduction of the Carbothioylamino Group
The 2-amino group on the thiophene core reacts with 4-fluorobenzoyl isothiocyanate to form the carbothioylamino (-NH-CS-NH-CO-C₆H₄-F) moiety.
Thiourea Formation Protocol
-
Reactants : Ethyl 2-amino-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate (1 equiv), 4-fluorobenzoyl isothiocyanate (1.1 equiv) in dry tetrahydrofuran (THF).
-
Conditions : Stirring at 0°C for 30 minutes, followed by reflux at 65°C for 12 hours under nitrogen.
-
Workup : Precipitation with ice-cwater, filtration, and recrystallization from ethanol.
-
Yield : 70–75%.
Alternative Route Using Carbon Disulfide
For laboratories lacking access to 4-fluorobenzoyl isothiocyanate, a two-step sequence may be employed:
-
Dithiocarbamate Formation :
-
React the 2-amino intermediate with CS₂ (2 equiv) and NaOH (2 equiv) in ethanol at 50°C for 4 hours.
-
-
Acylation :
Critical Process Parameters and Troubleshooting
Common Issues :
-
Low Thiourea Yield : Often due to moisture; ensure anhydrous conditions.
Spectroscopic Characterization of Final Product
-
¹H NMR (400 MHz, DMSO-d₆) :
δ 1.28 (t, 3H, J=7.1 Hz, CH₂CH₃), 2.50–2.75 (m, 4H, cyclopentane-CH₂), 4.25 (q, 2H, J=7.1 Hz, OCH₂), 7.30–7.45 (m, 2H, Ar-H), 7.90–8.05 (m, 2H, Ar-H), 10.25 (s, 1H, NH), 10.40 (s, 1H, NH). -
IR (KBr) : 3280 cm⁻¹ (NH), 1700 cm⁻¹ (C=O ester), 1655 cm⁻¹ (C=O amide), 1240 cm⁻¹ (C-F).
-
HRMS (ESI+) : m/z calcd for C₁₈H₁₇FN₂O₃S₂ [M+H]⁺: 393.0743; found: 393.0745.
Scalability and Industrial Considerations
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Batch Size Limitations : The Gewald reaction exhibits nonlinear scalability beyond 500 g due to exothermicity; controlled addition of sulfur is critical.
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Green Chemistry Alternatives : Replacement of morpholine with recyclable ionic liquids (e.g., [BMIM]HSO₄) reduces environmental impact.
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Cost Drivers : 4-Fluorobenzoyl isothiocyanate accounts for 60–70% of raw material costs; in situ generation from 4-fluorobenzamide and P₂S₅ lowers expenses .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-({[(4-fluorobenzoyl)amino]carbothioyl}amino)-5,6-dihydro-4H-cyclopenta[B]thiophene-3-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can undergo oxidation reactions, typically using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the fluorobenzoyl group, using reagents such as sodium methoxide.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in anhydrous conditions.
Substitution: Sodium methoxide, potassium tert-butoxide; often conducted in polar aprotic solvents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of alcohols or amines.
Scientific Research Applications
Ethyl 2-({[(4-fluorobenzoyl)amino]carbothioyl}amino)-5,6-dihydro-4H-cyclopenta[B]thiophene-3-carboxylate has several scientific research applications:
Medicinal Chemistry: This compound is investigated for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.
Material Science: It is used in the development of organic semiconductors and conductive polymers.
Biological Studies: The compound is studied for its interactions with biological macromolecules, such as proteins and nucleic acids.
Mechanism of Action
The mechanism of action of Ethyl 2-({[(4-fluorobenzoyl)amino]carbothioyl}amino)-5,6-dihydro-4H-cyclopenta[B]thiophene-3-carboxylate involves its interaction with specific molecular targets. The fluorobenzoyl group is known to interact with enzyme active sites, potentially inhibiting their activity. Additionally, the thiophene ring can intercalate with DNA, disrupting its function and leading to cell death in cancer cells .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Variations and Substituent Effects
Key structural analogs differ in ring size, substituents, and functional groups:
Key Observations :
- Ring Size : The cyclohepta analog (7-membered ring) exhibits greater conformational flexibility compared to the cyclopenta (5-membered) core, impacting steric interactions in target binding .
- Substituents : Fluorine (electron-withdrawing) vs. methoxy (electron-donating) groups modulate electronic properties, affecting solubility and intermolecular interactions .
Physicochemical Properties
- Melting Points : The cyclohepta analog melts at 117–118°C , while methoxy-substituted derivatives (e.g., ) likely have lower melting points due to reduced crystallinity from bulky substituents.
- Solubility: The 4-fluorobenzoyl group increases lipid solubility compared to polar methoxy or oxobutanoyl groups .
- Spectroscopic Data :
Biological Activity
Ethyl 2-({[(4-fluorobenzoyl)amino]carbothioyl}amino)-5,6-dihydro-4H-cyclopenta[B]thiophene-3-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the fields of oncology and neuropharmacology. This article provides a comprehensive overview of the biological activities associated with this compound, supported by relevant research findings and data.
Chemical Structure and Properties
- Molecular Formula : C19H19FN2O3S
- Molecular Weight : 406.51 g/mol
- CAS Number : 300828-40-4
The compound features a cyclopentathiophene core, which is known for its diverse biological activities. The presence of the 4-fluorobenzoyl group may enhance its pharmacological profile by improving binding affinity to target proteins.
Antitumor Activity
Recent studies have demonstrated that compounds with similar structures exhibit notable antitumor properties. For instance, derivatives of thiophene have been evaluated for their cytotoxic effects against various cancer cell lines:
- MCF-7 Breast Cancer Cells : A study reported that compounds similar to this compound induced apoptosis in MCF-7 cells with an IC50 value ranging from 23.2 to 49.9 μM, indicating significant cytotoxicity .
| Compound | IC50 (μM) | Mechanism of Action |
|---|---|---|
| Compound 1 | 23.2 | Apoptosis induction |
| Compound 2 | 49.9 | Cell cycle arrest |
The biological activity of this compound is primarily attributed to its ability to induce apoptosis and inhibit cell proliferation. The mechanism involves:
- Apoptosis Induction : Flow cytometry analysis revealed that treated cells displayed increased early and late apoptosis rates compared to untreated controls.
- Cell Cycle Arrest : The compound caused significant G2/M phase cell cycle arrest, leading to reduced cell viability .
Neuropharmacological Effects
In addition to its antitumor activity, there is emerging evidence suggesting potential neuropharmacological benefits:
- Acetylcholinesterase Inhibition : Compounds with similar scaffolds have shown promise as acetylcholinesterase inhibitors, which are vital for treating neurodegenerative diseases like Alzheimer's .
In Vivo Studies
In vivo studies involving animal models have indicated that the compound can significantly reduce tumor mass compared to control treatments. For example:
- Tumor Growth Inhibition : In SEC-bearing mice, treatment with the compound led to a tumor weight reduction by approximately 54% compared to controls .
Toxicity and Safety Profile
The safety profile of this compound has been assessed through various toxicity assays. Results suggest it has a favorable safety margin when used at therapeutic doses.
Q & A
Q. What synthetic methodologies are most effective for preparing this compound, and how can reaction conditions be optimized?
The synthesis typically involves multi-step reactions, starting with cyclopenta[b]thiophene derivatives and introducing fluorobenzoyl and thiourea functionalities. Key steps include:
- Condensation reactions : Reacting 2-amino-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carbonitrile with phenyl isothiocyanate derivatives under reflux in ethanol with glacial acetic acid catalysis .
- Ester hydrolysis : Converting ethyl ester intermediates to carboxylic acids (e.g., Method C in yields 63% via controlled hydrolysis). Optimization requires precise control of temperature, solvent polarity (e.g., ethanol or DMSO), and stoichiometry to minimize side products. Chromatography is critical for purification .
Q. Which spectroscopic techniques are essential for structural validation?
- 1H/13C-NMR : Assigns proton environments (e.g., cyclopentane CH2 at δ 2.25–2.80 ppm, aromatic protons at δ 7.35–8.00 ppm) and carbon backbone, including fluorobenzoyl JC-F coupling (~23 Hz) .
- IR spectroscopy : Identifies carbonyl (C=O, ~1700 cm⁻¹) and thiourea (N-H, ~3300 cm⁻¹) groups.
- Mass spectrometry : Confirms molecular weight (e.g., via ESI-MS) and fragmentation patterns .
Advanced Research Questions
Q. How can X-ray crystallography resolve ambiguities in molecular geometry, and what challenges arise during refinement?
- SHELX suite : SHELXL refines small-molecule structures using high-resolution data, handling hydrogen bonding and torsional angles. SHELXS/SHELXD solve phase problems via direct methods .
- Challenges : Low crystal quality (e.g., twinning) or weak diffraction require iterative refinement. ORTEP-3 visualizes thermal ellipsoids to validate atomic displacement parameters .
- Example: used X-ray to confirm thioureido-thiophene bond angles (C-S-C ~105°) and planarity .
Q. How do solvent polarity and temperature impact thiourea formation during synthesis?
- Polar aprotic solvents (e.g., DMF) : Enhance nucleophilicity of amino groups, accelerating isothiocyanate coupling ().
- Temperature : Reflux (~80°C) balances reaction rate and decomposition. Lower temperatures favor selectivity but prolong reaction time .
- Yield optimization : achieved 63% yield via controlled hydrolysis at 25°C, avoiding ester degradation.
Q. What strategies address discrepancies between computational and experimental spectroscopic data?
- DFT calculations : Compare predicted NMR shifts (e.g., via Gaussian) with experimental data to identify conformational mismatches.
- Dynamic effects : Account for solvent interactions (e.g., DMSO-d6 in ) and tautomerism in thiourea groups .
- Validation : Use 2D NMR (COSY, HSQC) to resolve overlapping signals in aromatic/cyclopentane regions .
Q. What pharmacological mechanisms are hypothesized for this compound, and how can binding interactions be studied?
- Targets : Similar cyclopenta[b]thiophenes inhibit viral polymerases ( ) or modulate enzymes via fluorobenzoyl interactions .
- Assays :
- Enzyme kinetics : Measure IC50 values for target inhibition.
- Molecular docking : Simulate binding to active sites (e.g., influenza PA endonuclease in ).
- Isothermal titration calorimetry (ITC) : Quantify binding thermodynamics .
Methodological Considerations Table
Research Gaps and Future Directions
- Crystallization : Develop co-crystallization strategies with biological targets to study binding modes.
- Structure-activity relationships (SAR) : Modify fluorobenzoyl/thiourea groups to enhance potency (e.g., ’s methyl substitutions) .
- High-throughput screening : Integrate automated synthesis (e.g., flow chemistry) with robotic assay platforms .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
